Cas no 830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium)

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium structure
830317-15-2 structure
Nome del prodotto:2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
Numero CAS:830317-15-2
MF:C11H12N3
MW:186.233081817627
CID:5735481

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium
    • Inchi: 1S/C11H12N3/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14/h1-3,5-6,9H,4,7-8H2/q+1
    • Chiave InChI: IMYJHZSCOLZFAN-UHFFFAOYSA-N
    • Sorrisi: N1(C2=CC=CC=C2)C=[N+]2CCCC2=N1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ;  24 h, 120 °C
Riferimento
Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration
Gadekar, Santosh C.; Dhayalan, Vasudevan; Nandi, Ashim; Zak, Inbal L.; Mizrachi, Meital Shema; et al, ACS Catalysis, 2021, 11(23), 14561-14569

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ;  overnight, 100 °C
Riferimento
Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates
Thomson, Jennifer E.; Campbell, Craig D.; Concellon, Carmen; Duguet, Nicolas; Rix, Kathryn; et al, Journal of Organic Chemistry, 2008, 73(7), 2784-2791

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Triethyl orthoformate ;  24 - 48 h, reflux
Riferimento
The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights
Zhu, Jiayun ; Moreno, Inmaculada; Quinn, Peter; Yufit, Dmitry S.; Song, Lijuan; et al, Journal of Organic Chemistry, 2022, 87(6), 4241-4253

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ;  overnight, reflux
Riferimento
From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis
Wegenhart, Benjamin L.; Yang, Linan; Kwan, Soon Cheong; Harris, Remi; Kenttaemaa, Hilkka I.; et al, ChemSusChem, 2014, 7(9), 2742-2747

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ;  overnight, rt → reflux
Riferimento
A model β-sheet interaction and thermodynamic analysis of β-strand mimetics
Robinson, Colin W.; Rye, Carl S.; Chessum, Nicola E. A.; Jones, Keith, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ;  48 h, reflux
Riferimento
N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals
Romanov-Michailidis, Fedor; Besnard, Celine; Alexakis, Alexandre, Organic Letters, 2012, 14(18), 4906-4909

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ;  overnight, 100 °C
Riferimento
Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis
Onodera, Kou; Takashima, Ryo; Suzuki, Yumiko, Organic Letters, 2021, 23(11), 4197-4202

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
Riferimento
NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates
Wu, Terence; Tatton, Matthew R.; Greaney, Michael F., Angewandte Chemie, 2022, 61(15),

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ;  overnight, reflux
Riferimento
N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling
Nicholson, William I.; Seastram, Alex C.; Iqbal, Saqib A.; Reed-Berendt, Benjamin G.; Morrill, Louis C.; et al, ChemSusChem, 2020, 13(1), 131-135

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ,  Triethyl orthoformate ;  overnight, 100 °C
Riferimento
Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer
Thomson, Jennifer E.; Rix, Kathryn; Smith, Andrew D., Organic Letters, 2006, 8(17), 3785-3788

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ;  48 h, reflux
Riferimento
The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide
Konstandaras, Nicholas; Dunn, Michelle H.; Guerry, Max S.; Barnett, Christopher D.; Cole, Marcus L.; et al, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ;  24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ,  Chlorobenzene ;  overnight, 120 °C
Riferimento
N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters
Uno, Takuya; Kobayashi, Yusuke; Takemoto, Yoshiji, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ;  24 h, 120 °C
Riferimento
Rerouting an organocatalytic reaction by intercepting its reactive intermediates
Gadekar, Santosh C.; Dhayalan, Vasudevan; Nandi, Ashim; Zak, Inbal L.; Barkai, Shahar; et al, ChemRxiv, 2020, 1, 1-9

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Raw materials

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue